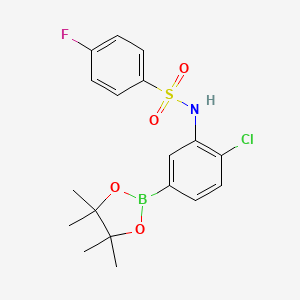
3-isobutyl-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isobutyl-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound featuring a quinazoline core, which is a structure widely recognized for its diverse applications in medicinal chemistry. The inclusion of an oxadiazole moiety and an isobutyl group enhances its chemical uniqueness and potential utility in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-isobutyl-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione generally involves multiple steps, including the formation of the oxadiazole ring and subsequent coupling with the quinazoline derivative. Typical steps may include:
Formation of the Oxadiazole Ring:
Reagents: p-Tolyl hydrazine and an appropriate carboxylic acid derivative.
Conditions: Cyclodehydration under acidic or basic conditions, often involving a dehydrating agent like phosphorus oxychloride.
Coupling with Quinazoline:
Reagents: Quinazoline-2,4-dione derivative with a suitable leaving group.
Conditions: Heating with a base like potassium carbonate in an aprotic solvent such as dimethylformamide.
Industrial Production Methods
Industrial-scale production may employ streamlined processes for efficiency and cost-effectiveness. Steps include:
Optimized Reactions: Using continuous flow reactors to minimize reaction time and improve yield.
Purification Techniques: Employing chromatography or recrystallization for product purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: May involve reagents like potassium permanganate or hydrogen peroxide.
Reduction: Commonly uses hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenation reactions can occur using halogens (chlorine, bromine).
Common Reagents and Conditions
Oxidation: Mild oxidizing agents to prevent over-oxidation.
Reduction: Catalytic hydrogenation at atmospheric pressure.
Substitution: Reactions conducted in inert atmospheres to avoid side reactions.
Major Products
Products vary based on the reaction; for instance, oxidation may yield quinazoline derivatives with hydroxyl or carboxyl functional groups, while reduction often produces amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its role as a biochemical probe.
Industry: Used in developing materials with specific chemical properties.
Mecanismo De Acción
Molecular Targets and Pathways
Targets: Often interacts with cellular enzymes or receptors, modulating their activity.
Pathways: Can influence biochemical pathways by inhibiting or activating key proteins involved in disease processes.
Comparación Con Compuestos Similares
Similar compounds include those with the quinazoline or oxadiazole scaffolds. Unique aspects of 3-isobutyl-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione include:
Structural Features: Combination of functional groups that impart unique reactivity and biological activity.
Chemical Behavior: Distinctive reaction profiles compared to other quinazoline derivatives.
Similar Compounds
Quinazoline-4(3H)-ones
1,2,4-Oxadiazole derivatives
p-Tolyl-substituted heterocycles
Hope this gives you a comprehensive overview of this fascinating compound. Anything more specific you'd like to dive into?
Propiedades
IUPAC Name |
1-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-methylpropyl)quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c1-14(2)12-26-21(27)17-6-4-5-7-18(17)25(22(26)28)13-19-23-20(24-29-19)16-10-8-15(3)9-11-16/h4-11,14H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQXIPJKUWPTMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methoxy-1-phenyl-5-{4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene-12-carbonyl}-1,2-dihydropyridin-2-one](/img/structure/B2693466.png)

![1-[(3-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2693472.png)


![2-chloro-4-fluoro-N-{[4-(piperidin-1-yl)pyrimidin-2-yl]methyl}benzamide](/img/structure/B2693476.png)
![N-[1-(2-methoxypyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2693477.png)


![N-[(4-methoxyphenyl)methyl]-2-{[6-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2693483.png)
![4-(4-fluorophenyl)sulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)butanamide](/img/structure/B2693486.png)

